9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

Catalog No.
S1902405
CAS No.
856405-77-1
M.F
C31H48OP2
M. Wt
498.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthe...

CAS Number

856405-77-1

Product Name

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

IUPAC Name

ditert-butyl-(5-ditert-butylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane

Molecular Formula

C31H48OP2

Molecular Weight

498.7 g/mol

InChI

InChI=1S/C31H48OP2/c1-27(2,3)33(28(4,5)6)23-19-15-17-21-25(23)32-26-22(31(21,13)14)18-16-20-24(26)34(29(7,8)9)30(10,11)12/h15-20H,1-14H3

InChI Key

ZEIZANJFJXHMNS-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C

Ligand for Transition Metal Catalysis

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, also commonly referred to as t-Bu-XANTPHOS, is a bidentate phosphine ligand widely used in scientific research for transition metal catalysis. Its structure features a central xanthene core with bulky tert-butyl groups on the phosphorus atoms and methyl groups at the 9,9 positions []. These features contribute to several properties that make t-Bu-XANTPHOS a valuable tool for chemists:

  • Steric bulk: The tert-butyl groups provide significant steric hindrance, which can influence the reaction pathway and selectivity in catalysis []. This steric bulk can be advantageous in reactions involving bulky substrates or when preventing unwanted side reactions is crucial.
  • Electronic properties: The xanthene backbone contributes some electron density to the central metal atom, classifying t-Bu-XANTPHOS as a soft donor ligand []. This electronic character can influence the reactivity of the catalyst and the types of reactions it can promote.

Due to this combination of steric and electronic properties, t-Bu-XANTPHOS finds application in various catalytic processes, including:

  • Hydrogenation: t-Bu-XANTPHOS can be used in conjunction with transition metal catalysts for the selective hydrogenation of unsaturated bonds [, ]. The steric bulk of the ligand can be particularly useful in controlling the regio- and stereoselectivity of these reactions.
  • Hydroformylation: t-Bu-XANTPHOS can be a ligand component in catalysts for the hydroformylation reaction, which converts alkenes into aldehydes.
  • Coupling reactions: t-Bu-XANTPHOS can participate in various coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings, which form carbon-carbon bonds [, ].

Research into New Applications

The ongoing research in organometallic chemistry explores the potential of t-Bu-XANTPHOS in novel catalytic transformations. Some recent examples include:

  • C-H activation: Researchers are investigating the use of t-Bu-XANTPHOS in transition metal complexes for C-H activation reactions, which can be a powerful tool for organic synthesis.
  • Asymmetric catalysis: The development of chiral variants of t-Bu-XANTPHOS is an active area of research, aiming to achieve asymmetric catalysis with high enantioselectivity.

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is a phosphine ligand used extensively in coordination chemistry and catalysis. Its molecular formula is C31H48OP2, and it has a molecular weight of 498.66 g/mol. The compound features a xanthene backbone with two di-tert-butylphosphino groups attached at the 4 and 5 positions, providing significant steric hindrance and electronic properties that enhance its reactivity in various

t-Bu-Xantphos functions as a bidentate ligand, coordinating to a metal center in a catalyst complex through both phosphorus atoms. The bulky tert-butyl groups create a steric environment around the metal center, influencing the orientation of substrates during the catalytic cycle. This selectivity, combined with the electronic properties of the phosphorus atoms, allows for control over reaction rates and product stereochemistry in asymmetric catalysis.

Case Study
  • Toxicity: Limited data available. However, as with most organophosphorus compounds, it is advisable to handle t-Bu-Xantphos with care and avoid inhalation, ingestion, or skin contact [].
  • Flammability: Flammable. The presence of organic groups makes t-Bu-Xantphos combustible [].
  • Reactivity: Air and moisture sensitive. Can react with water to form toxic phosphine oxides [].

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is primarily utilized as a bidentate ligand in coordination with transition metals. It forms stable complexes with metals such as palladium, platinum, and nickel. These complexes are often employed in cross-coupling reactions, including:

  • Suzuki Coupling: The compound facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.
  • Heck Reaction: It aids in the coupling of alkenes with aryl halides to produce substituted alkenes.
  • Stille Coupling: The ligand is effective in coupling organostannanes with aryl halides.

The steric bulk of the di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions by preventing side reactions and stabilizing the transition state .

While 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is primarily used in synthetic chemistry, some studies suggest potential biological applications. Its phosphine moieties may interact with biological systems, although specific biological activities have not been extensively characterized. Research indicates that phosphine ligands can exhibit antitumor activity and may play roles in drug development through their interactions with metal-based drugs .

Synthesis of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene typically involves several steps:

  • Preparation of Xanthene Derivative: The xanthene backbone can be synthesized through cyclization reactions involving appropriate phenolic precursors.
  • Phosphination: The introduction of di-tert-butylphosphino groups can be achieved via nucleophilic substitution reactions where tert-butylphosphine reacts with the xanthene derivative.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity suitable for laboratory use.

These methods allow for the efficient production of this ligand in a laboratory setting .

The primary applications of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene include:

  • Catalysis: Used as a ligand in various catalytic processes such as cross-coupling reactions.
  • Organic Synthesis: Plays a crucial role in synthesizing complex organic molecules.
  • Material Science: Investigated for potential applications in developing new materials due to its unique electronic properties.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Interaction studies involving 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene primarily focus on its coordination behavior with different transition metals. These studies reveal how the steric and electronic properties of the ligand influence the stability and reactivity of metal complexes. For example:

  • Metal-Ligand Bonding: The strength of bonding between the ligand and metal centers is evaluated using spectroscopic techniques such as NMR and IR spectroscopy.
  • Reactivity Profiles: The reactivity of metal complexes formed with this ligand is studied under various conditions to understand their catalytic efficiencies.

Such studies are essential for optimizing reaction conditions in catalysis .

Several compounds share structural similarities with 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene. These include:

Compound NameStructural FeaturesUnique Aspects
2,7-Di-tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xantheneSimilar xanthene backbone with different phosphine substituentsIncorporates methylphenyl groups which may alter electronic properties
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneContains diphenyl instead of di-tert-butyl phosphinesLess sterically hindered; potentially different reactivity profiles
4,5-Bis(triethylphosphine)-9,9-dimethylxantheneUses triethylphosphine ligandsDifferent steric effects compared to di-tert-butyl groups

The uniqueness of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene lies in its bulky phosphine substituents that enhance selectivity and stability in catalytic applications while providing distinct electronic characteristics compared to other similar compounds .

XLogP3

7.4

Dates

Modify: 2023-08-16

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